5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 60102-29-6
VCID: VC21345388
InChI: InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1
SMILES: COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol

CAS No.: 60102-29-6

Cat. No.: VC21345388

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol - 60102-29-6

Description Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product.
CAS No. 60102-29-6
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Standard InChI InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1
Standard InChI Key FWAWTPASGRNXTO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Canonical SMILES COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O

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